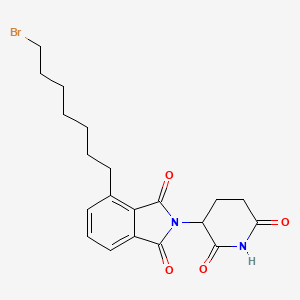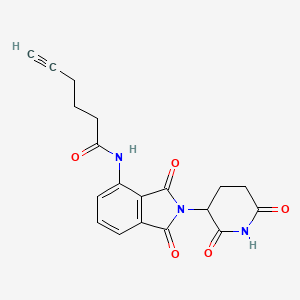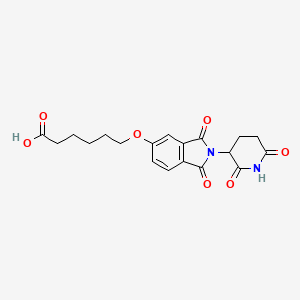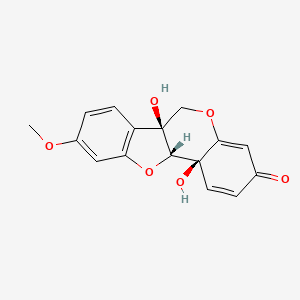
Pterocarpadiol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan isolated from the ethanol extract of the twigs and leaves of Derris robusta . This compound belongs to the class of pterocarpans, which are a type of isoflavonoid. Pterocarpans are known for their diverse biological activities, including antioxidant, antibacterial, and pesticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterocarpadiol B can be synthesized through the extraction of Derris robusta using ethanol. The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound . The molecular formula of this compound is C16H12O7, and it is obtained as an amorphous powder .
Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. The compound is primarily obtained through natural extraction from Derris robusta .
Chemical Reactions Analysis
Types of Reactions: Pterocarpadiol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified pterocarpans with enhanced biological activities .
Scientific Research Applications
Pterocarpadiol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a marker for chemotaxonomical classification . In biology and medicine, this compound exhibits antioxidant, antibacterial, and pesticidal activities, making it a potential candidate for developing new drugs and treatments . Additionally, its presence in Derris robusta contributes to the plant’s medicinal properties, which are utilized in traditional medicine to treat conditions such as arthritis and eczema .
Mechanism of Action
The mechanism of action of Pterocarpadiol B involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit the growth of harmful bacteria . The pesticidal activity of this compound is due to its ability to interfere with the nervous system of pests, leading to their immobilization and death .
Comparison with Similar Compounds
Pterocarpadiol B is unique among pterocarpans due to its rare 6a,11b-dihydroxypterocarpan structure . Similar compounds include Pterocarpadiols A, C, and D, which are also isolated from Derris robusta . These compounds share similar biological activities but differ in their specific chemical structures and properties . Other related pterocarpans include maackiain, medicarpin, and pisatin, which are known for their antifungal and antibacterial properties .
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3/t14-,15+,16+/m0/s1 |
InChI Key |
KCZDVVIQRZQQQU-ARFHVFGLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)C=C[C@@]4([C@@H]3O2)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


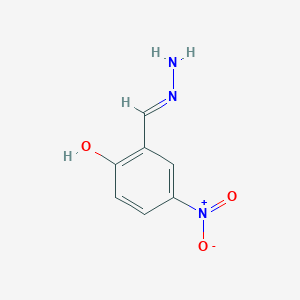
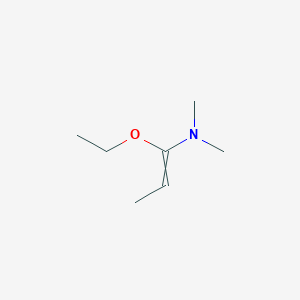
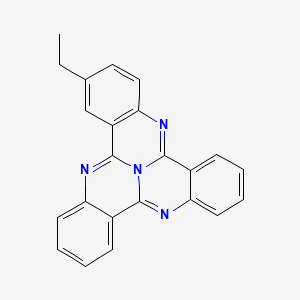
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
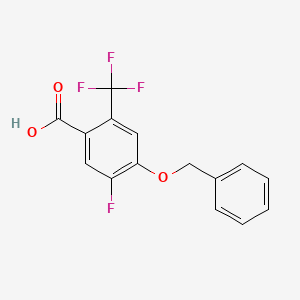
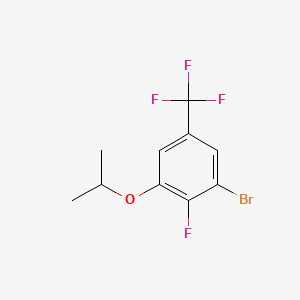
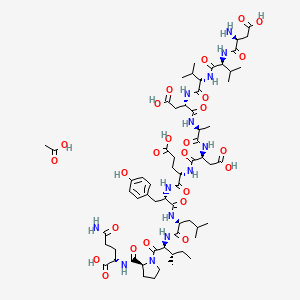
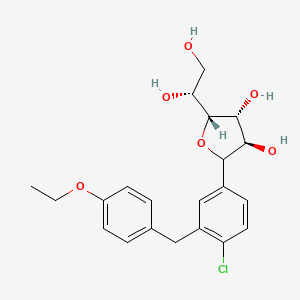
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
